molecular formula C20H23Cl2NO2 B3751316 4-(2,4-dichlorophenoxy)-N-(2-isopropyl-6-methylphenyl)butanamide

4-(2,4-dichlorophenoxy)-N-(2-isopropyl-6-methylphenyl)butanamide

Cat. No. B3751316
M. Wt: 380.3 g/mol
InChI Key: JYECDWQHDHTOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-(2-isopropyl-6-methylphenyl)butanamide, commonly known as dicamba, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become an important tool for farmers to protect their crops from weed infestations. Dicamba is a selective herbicide, meaning that it only targets certain types of plants while leaving others unharmed. In

Mechanism of Action

The mechanism of action of dicamba involves the disruption of plant growth processes. Dicamba mimics the action of the plant hormone auxin, which is responsible for regulating plant growth and development. By binding to the auxin receptor, dicamba causes abnormal growth and development in the target plant, ultimately leading to its death.
Biochemical and Physiological Effects:
Dicamba has been shown to have a number of biochemical and physiological effects on plants. It has been shown to inhibit cell division, disrupt hormone signaling pathways, and alter gene expression. These effects ultimately lead to the death of the target plant.

Advantages and Limitations for Lab Experiments

Dicamba is a useful tool for researchers studying plant growth and development. Its selective action allows researchers to study the effects of specific herbicides on target plants without affecting other plant species. However, dicamba can be difficult to work with due to its volatility and potential for drift. This can make it challenging to control the concentration and application of the herbicide in lab experiments.

Future Directions

There are several future directions for research on dicamba. One area of interest is the development of new formulations of dicamba that are less volatile and more stable. Another area of interest is the study of dicamba resistance in weeds, which has become an increasingly important issue in agriculture. Finally, researchers are interested in exploring the potential of dicamba as a tool for controlling invasive plant species in natural ecosystems.
Conclusion:
In conclusion, dicamba is a widely used herbicide that has become an important tool for farmers to protect their crops from weed infestations. Its selective action and mechanism of action make it a useful tool for researchers studying plant growth and development. While dicamba has several advantages for lab experiments, it can be difficult to work with due to its volatility and potential for drift. Future research on dicamba will likely focus on the development of new formulations, the study of resistance in weeds, and its potential use in controlling invasive plant species.

Scientific Research Applications

Dicamba has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective against a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. Dicamba is commonly used in conjunction with other herbicides, such as glyphosate, to provide a more comprehensive weed control program.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(2-methyl-6-propan-2-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2NO2/c1-13(2)16-7-4-6-14(3)20(16)23-19(24)8-5-11-25-18-10-9-15(21)12-17(18)22/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYECDWQHDHTOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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